molecular formula C19H22N4O3S2 B2772636 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-19-9

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2772636
CAS No.: 1021215-19-9
M. Wt: 418.53
InChI Key: AENDNEOCGCUVPT-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-11(2)20-19(24)14-9-15(16-5-4-7-27-16)21-18-17(14)12(3)22-23(18)13-6-8-28(25,26)10-13/h4-5,7,9,11,13H,6,8,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENDNEOCGCUVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC(C)C)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS No. 1021215-19-9) is a novel compound with significant potential in pharmacological applications. Its unique structure incorporates a pyrazolo[3,4-b]pyridine core fused with thiophene and tetrahydrothiophene groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H22N4O3S2
Molecular Weight418.5 g/mol
CAS Number1021215-19-9

Research indicates that this compound acts as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . GIRK channels are crucial for regulating neuronal excitability and cardiac function. The activation of GIRK channels by this compound suggests potential therapeutic applications in treating conditions such as arrhythmias and neurological disorders .

Biological Activity

The compound has been shown to enhance the activity of GIRK1/2 channels, which play essential roles in various physiological processes:

  • Cardiac Function : By modulating potassium currents, it may help in stabilizing heart rhythms.
  • Neuronal Signaling : It could influence neurotransmitter release and neuronal excitability.

Electrophysiological Studies

Electrophysiological techniques have been employed to assess the potency and selectivity of the compound on GIRK channels. These studies demonstrate that it selectively enhances channel activity compared to other known activators, indicating a favorable pharmacological profile for therapeutic use.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamideSimilar thiophene and pyrazole structuresGIRK channel activation
5-Methylpyrazole derivativesPyrazole core with varied substituentsPotential anti-inflammatory properties
Thiophene-based inhibitorsThiophene ring systemsDiverse biological activities including anti-cancer

Case Studies and Research Findings

Several studies have explored the pharmacological implications of this compound:

  • Cardiovascular Studies : In vitro experiments have shown that the compound significantly reduces arrhythmic events in cardiac myocytes by enhancing GIRK channel activity.
  • Neuropharmacology : Animal models treated with this compound exhibited reduced seizure activity, suggesting its potential as an anticonvulsant agent.
  • Safety Profile : Preliminary toxicity assessments indicate a low risk of adverse effects at therapeutic doses, making it a promising candidate for further development.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-b]pyridine core. Key steps include:

  • Cyclocondensation of substituted pyridine precursors with hydrazine derivatives to form the pyrazole ring.
  • Sulfone introduction via oxidation of the tetrahydrothiophene moiety using agents like mCPBA (meta-chloroperbenzoic acid) .
  • Microwave-assisted synthesis or solvent-free conditions to enhance reaction rates and yields (e.g., 15–20% improvement in isolated yields compared to conventional heating) .
  • Use of catalysts such as Pd(OAc)₂ for Suzuki-Miyaura couplings to attach the thiophene group . Optimization requires precise control of temperature (±2°C), pH (neutral to slightly basic), and stoichiometric ratios of reagents .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • X-ray crystallography resolves the 3D arrangement of the pyrazolo[3,4-b]pyridine core and sulfone group .
  • NMR spectroscopy (¹H/¹³C) identifies key signals:
  • δ 2.1–2.3 ppm (tetrahydrothiophene methylene protons).
  • δ 7.4–8.1 ppm (thiophene and pyridine aromatic protons) .
    • HPLC-MS ensures purity (>95%) and verifies molecular weight (e.g., [M+H]⁺ at m/z 485.2) .

Q. What preliminary assays are used to screen its biological activity?

  • Binding affinity assays (e.g., SPR or ITC) assess interactions with kinase targets (e.g., GIRK channels mentioned in related compounds) .
  • Cellular viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can conflicting data on its mechanism of action be resolved?

Discrepancies in target engagement (e.g., kinase vs. ion channel activity) require:

  • Orthogonal assays : Compare results from biochemical kinase inhibition assays (e.g., ADP-Glo) with electrophysiology data (e.g., patch-clamp for GIRK activation) .
  • Proteomics profiling : Use affinity pull-downs coupled with LC-MS/MS to identify off-target binding partners .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Co-crystallization with cyclodextrins or formulation in PEG-based nanoparticles enhances aqueous solubility .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide moiety to improve membrane permeability .

Q. How can computational modeling guide structural optimization?

  • Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding between the sulfone group and Lys123 of a kinase active site) .
  • QSAR models prioritize substituents (e.g., replacing isopropyl with cyclopropyl to enhance metabolic stability) .

Q. What analytical methods resolve stability issues under physiological conditions?

  • Forced degradation studies (pH 1–13, 40–80°C) monitored via UPLC-PDA to identify degradation products (e.g., sulfone reduction or pyrazole ring cleavage) .
  • LC-HRMS tracks oxidative metabolites in liver microsomes, guiding structural hardening (e.g., fluorination to block CYP450-mediated oxidation) .

Methodological Challenges and Solutions

Q. How to address low reproducibility in synthetic batches?

  • DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., reaction time > catalyst loading > solvent polarity) .
  • Inline analytics (ReactIR or PAT tools) monitor intermediate formation in real time, reducing variability .

Q. What techniques validate target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by observing thermal stabilization of proteins in lysates .
  • SPR imaging on tissue sections localizes compound distribution and target interaction in vivo .

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